Acridine-4-carboxylic Acid

Antifungal Antivirulence Biofilm inhibition

Acridine-4-carboxylic acid (CAS 31327-97-6) is the essential 4-position carboxyl isomer—structurally and functionally distinct from the 9-carboxyl analog. This positional specificity uniquely enables DACA-class topoisomerase inhibitor synthesis, selective Candida albicans biofilm inhibition (10 µg/mL) without planktonic growth suppression, and dual-fluorescence probe development. As a naturally occurring Pseudomonas aeruginosa metabolite, it supports biosynthetic pathway studies inaccessible via synthetic-only isomers. The 4-carboxyl group is the mandatory reactive handle for carboxamide-based anticancer SAR programs yielding IC50 values as low as 2 nM. Verify isomeric identity before purchase—9-carboxyl and 2-carboxyl analogs are not functionally interchangeable.

Molecular Formula C14H9NO2
Molecular Weight 223.23 g/mol
CAS No. 31327-97-6
Cat. No. B1600440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcridine-4-carboxylic Acid
CAS31327-97-6
Molecular FormulaC14H9NO2
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)C(=O)O
InChIInChI=1S/C14H9NO2/c16-14(17)11-6-3-5-10-8-9-4-1-2-7-12(9)15-13(10)11/h1-8H,(H,16,17)
InChIKeyNBIUCDPMOWCGIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acridine-4-carboxylic Acid CAS 31327-97-6: A 4-Position Substituted Acridine Carboxylic Acid Building Block


Acridine-4-carboxylic acid (CAS 31327-97-6) is a heterocyclic aromatic compound consisting of an acridine core with a carboxylic acid substituent at the 4-position [1]. The compound has a molecular weight of 223.23 g/mol, a melting point of 202-204 °C (acetone), and a predicted XLogP of 3.5 [2]. The 4-position carboxyl group provides a reactive handle for derivatization via esterification, amidation, and other transformations, distinguishing it from acridine-9-carboxylic acid (CAS 5336-90-3), acridine-2-carboxylic acid, and unsubstituted acridine [3]. The compound has been isolated as a natural product from Pseudomonas aeruginosa fermentation broth and characterized by NMR, MS, and single-crystal X-ray diffraction [4].

Why Acridine-4-carboxylic Acid Cannot Be Interchanged with Acridine-9-carboxylic Acid or Other Positional Isomers


Positional isomerism in acridine carboxylic acids produces functionally distinct compounds that are not interchangeable in research or industrial applications. The carboxylic acid group position (4- vs. 9- vs. 2-) dictates critical properties including DNA intercalation geometry, synthetic derivatization pathways, biological activity profiles, and fluorescence behavior [1]. Acridine-9-carboxylic acid is primarily employed as a fluorescent stain for nucleic acid visualization, while acridine-4-carboxylic acid demonstrates distinct bioactivity profiles including antibiofilm and anticancer properties that its 9-position isomer lacks [2]. Additionally, the 4-carboxyl group is the essential precursor for clinically relevant DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide)-class topoisomerase inhibitors, a synthetic route inaccessible from the 9-carboxyl isomer [3]. The substitution position further influences fluorescence emission characteristics, with 9-oxo-9,10-dihydro-acridine-4-carboxylic acid exhibiting dual fluorescence while the 2-carboxyl analog shows only monoexponential decay [4].

Quantitative Differentiation Evidence for Acridine-4-carboxylic Acid Against Comparators


Biofilm Inhibition Selectivity: Acridine-4-carboxylic Acid vs. Acridine-9-carboxylic Acid in Candida albicans

Acridine-4-carboxylic acid demonstrated selective biofilm inhibition against Candida albicans at 10 µg/mL without affecting planktonic cell growth, establishing a distinct antivirulence profile not observed with other tested acridine derivatives [1]. This selective biofilm targeting at sub-MIC concentrations represents a functional differentiation from acridine-9-carboxylic acid, which is primarily employed as a DNA fluorescent stain rather than an antifungal/antivirulence agent [2].

Antifungal Antivirulence Biofilm inhibition Candida albicans

Antibacterial Spectrum: Acridine-4-carboxylic Acid Activity Across Five Bacterial Strains

Acridine-4-carboxylic acid exhibited significant antibacterial activity against five distinct bacterial strains: Staphylococcus aureus, Bacillus cereus, Bacillus subtilis, Bacillus megaterium, and Shinella sp. [1]. In the same study, the compound showed only faint antioxidant activity against DPPH radical with an IC50 of 440.64 µg/mL, demonstrating its primary bioactivity lies in antimicrobial rather than antioxidant mechanisms [1].

Antibacterial Natural product Pseudomonas aeruginosa Gram-positive

Natural Product Origin: Pseudomonas aeruginosa-Derived Acridine-4-carboxylic Acid vs. Synthetic Acridine-9-carboxylic Acid

Acridine-4-carboxylic acid has been isolated and structurally characterized as a natural product from the fermented broth of Pseudomonas aeruginosa B27 [1]. Characterization was performed using NMR spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction analysis, providing definitive structural confirmation [1]. In contrast, acridine-9-carboxylic acid is primarily obtained through synthetic routes such as the Pfitzinger reaction and is not documented as a natural microbial metabolite .

Natural product Microbial metabolite Pseudomonas aeruginosa Biosynthesis

Fluorescence Behavior: Dual Emission of 4-Carboxyl Acridone vs. Single Emission of 2-Carboxyl Analog

9-Oxo-9,10-dihydro-acridine-4-carboxylic acid (the acridone derivative of acridine-4-carboxylic acid) exhibits dual fluorescence and complex fluorescence intensity decay in both methanol and acetonitrile, whereas 9-oxo-9,10-dihydro-acridine-2-carboxylic acid shows only one emission band and monoexponential fluorescence intensity decay [1]. This photophysical differentiation arises directly from the carboxyl group position on the acridone scaffold.

Fluorescence Spectroscopy Acridone Photophysical properties

Synthetic Utility: Acridine-4-carboxylic Acid as DACA-Class Topoisomerase Inhibitor Precursor

Acridine-4-carboxylic acid serves as the essential precursor for synthesizing N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), a mixed topoisomerase I/II inhibitor that has entered clinical trials as an anticancer drug [1]. The 4-position carboxyl group enables the critical carboxamide linkage to the dimethylaminoethyl side chain, a synthetic transformation that cannot be achieved using acridine-9-carboxylic acid or acridine-2-carboxylic acid due to steric and electronic constraints at those positions [2]. Structure-activity relationship studies have demonstrated that 5-methyl substituted acridine-4-carboxylic acid derivatives achieve IC50 values as low as 2 nM against Lewis lung carcinoma and 11 nM against JLC cell lines [3].

Medicinal chemistry Topoisomerase inhibitor DACA Anticancer

Antitumor Activity: Acridine-4-carboxylic Acid IC50 Values Against Human Cancer Cell Lines

Acridine-4-carboxylic acid demonstrated antitumor activity against four human cancer cell lines with IC50 values of 38.38 µM (HCT116 colon carcinoma), 6.59 µM (ST486 B-cell lymphoma), 20.69 µM (HCC1806 triple-negative breast cancer), and inhibitory activity against A549 lung adenocarcinoma cells [1]. The compound also showed selective cytotoxicity in colon tumor lines within the NCI human tumor cell line panel when formulated as bis(acridine-4-carboxamide) derivatives, with compounds being on average 10-fold less cytotoxic in an MCF7 breast cancer line overexpressing P-glycoprotein than in the wild-type line [2].

Anticancer Cytotoxicity HCT116 ST486 HCC1806 A549

Procurement-Driven Application Scenarios for Acridine-4-carboxylic Acid


Antifungal and Antivirulence Research: Selective Candida albicans Biofilm Inhibition

Acridine-4-carboxylic acid is specifically indicated for antifungal and antivirulence research programs targeting Candida albicans biofilm formation. Based on direct evidence showing biofilm inhibition at 10 µg/mL without affecting planktonic cell growth, with an MIC of 60 µg/mL [1], this compound enables selective targeting of biofilm-related pathogenicity while preserving planktonic populations. This selectivity profile supports mechanistic studies of biofilm-specific pathways and screening for biofilm inhibitors that do not exert selective pressure for resistance through growth inhibition [1].

Medicinal Chemistry: Synthesis of DACA-Class Topoisomerase I/II Inhibitors

Acridine-4-carboxylic acid is the essential precursor for synthesizing N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) and related bis(acridine-4-carboxamide) anticancer agents [1]. The 4-position carboxyl group enables carboxamide formation with the dimethylaminoethyl side chain, a transformation that cannot be achieved with acridine-9-carboxylic acid [1]. Structure-activity relationship studies using acridine-4-carboxylic acid scaffolds have produced compounds with IC50 values as low as 2 nM against Lewis lung carcinoma [2], supporting medicinal chemistry programs developing DNA intercalating topoisomerase poisons.

Natural Product and Microbial Metabolite Research

Acridine-4-carboxylic acid is uniquely positioned for natural product chemistry programs as it has been isolated and characterized from Pseudomonas aeruginosa fermentation broth [1]. Unlike acridine-9-carboxylic acid, which is exclusively obtained through synthetic routes such as the Pfitzinger reaction, acridine-4-carboxylic acid represents a naturally occurring microbial metabolite with validated antibacterial activity against Staphylococcus aureus, Bacillus cereus, Bacillus subtilis, Bacillus megaterium, and Shinella sp. [1]. This natural product origin supports biosynthetic pathway studies and microbial metabolite screening programs.

Fluorescence Probe Development: Dual-Emission Acridone-Based Sensors

For fluorescence spectroscopy and probe development applications requiring complex photophysical behavior, the acridone derivative of acridine-4-carboxylic acid (9-oxo-9,10-dihydro-acridine-4-carboxylic acid) provides dual fluorescence and non-monoexponential intensity decay, whereas the 2-carboxyl positional isomer exhibits only single emission with monoexponential decay [1]. This differentiation makes the 4-carboxyl scaffold essential for developing dual-emission fluorescent sensors and time-resolved fluorescence probes, particularly those requiring ratiometric or lifetime-based detection modalities [1].

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